3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Physicochemical Properties Lipophilicity Medicinal Chemistry Design

This highly electron-deficient 6-azaindole core (MW 188.14, LogP 0.17) simultaneously presents a nitro group at position 3 and a cyano group at position 7, enabling orthogonal diversification strategies that are impossible with mono-substituted analogs. The 3-NO₂ allows smooth conversion to amines, amides, or sulfonamides, while the 7-CN serves as a critical hinge-binding motif or late-stage handle. With a boiling point of 511.3 °C and ≥98% purity, it ensures reliable scale-up and cleaner biophysical assay data. Ideal for kinase-focused medicinal chemistry, PROTAC linker attachment, and fragment-based screening.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 1190314-84-1
Cat. No. B3219040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
CAS1190314-84-1
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])C#N
InChIInChI=1S/C8H4N4O2/c9-3-6-8-5(1-2-10-6)7(4-11-8)12(13)14/h1-2,4,11H
InChIKeyJHPVRRNCEVJOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190314-84-1): A Distinguished 6-Azaindole Building Block for Kinase-Focused Drug Discovery


3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile belongs to the privileged 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold class [1]. This compound is distinguished from its closest analogs by the simultaneous presence of two strong electron-withdrawing groups—a nitro substituent (NO₂) at the 3-position and a cyano group (CN) at the 7-position—creating a highly electron-deficient heteroaromatic core (MW: 188.14 g/mol) [2]. In medicinal chemistry, the 6-azaindole scaffold serves as a critical hinge-binding motif in kinase inhibitor design, and the strategic positioning of the nitro group enables versatile downstream functionalization for structure–activity relationship (SAR) exploration [3].

Why Generic Substitution Fails: The Critical Role of Dual Electron-Withdrawing Groups in 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile


Simple in-class compounds such as 3-nitro-1H-pyrrolo[2,3-c]pyridine (lacking the 7-CN) or 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (lacking the 3-NO₂) cannot be interchanged with 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . The synergistic electron-withdrawing effect of both the nitro and cyano groups drastically lowers the electron density of the aromatic system, altering its reactivity in cross-coupling reactions, its physicochemical properties (LogP, boiling point), and its potential for bidentate metal coordination compared to mono-substituted analogs . This dual activation is essential for researchers aiming to introduce diverse substituents at the 3-position (via nitro reduction/diazotization) while retaining the 7-cyano group as a key pharmacophoric element, a synthetic sequence precluded by the use of simpler building blocks .

Quantitative Differential Evidence for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Against Its Closest Analogs


Enhanced Electron Deficiency: LogP Depression vs. Parent 7-Cyano-6-azaindole

The introduction of the 3-NO₂ group onto the 7-cyano-6-azaindole scaffold markedly reduces lipophilicity. 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile exhibits a calculated LogP of 0.17, compared to a significantly higher LogP of 0.44 for the non-nitrated parent compound, 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . This represents an approximate 2.6-fold decrease in the octanol-water partition coefficient, indicating substantially greater polarity and potentially improved aqueous solubility for the target compound.

Physicochemical Properties Lipophilicity Medicinal Chemistry Design

Isomeric Nitro Group Effects: Boiling Point Elevation Compared to 4-Nitro-6-azaindole

The position of the nitro substituent profoundly impacts intermolecular interactions. The 3-nitro isomer (target compound) displays a predicted boiling point of 511.3±45.0 °C, in contrast to the 4-nitro regioisomer (1H-Pyrrolo[2,3-c]pyridine, 4-nitro-, CAS 1190309-81-9), which boils at a substantially lower temperature of 393.0±22.0 °C . The target compound's density (1.6±0.1 g/cm³) is also higher than that of the 4-nitro analog (1.5±0.1 g/cm³). These significant discrepancies in thermal and bulk properties underscore the profound structural and electronic differences between positional isomers.

Thermal Stability Isomeric Purity Process Chemistry

Strategic Dual Reactivity: Orthogonal Functionalization vs. 3-Nitro-6-azaindole

While 3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9) offers a single reactive handle (the nitro group), the target compound provides two orthogonal, electron-withdrawing groups (3-NO₂ and 7-CN) for divergent synthesis. The 7-cyano group is a proven precursor to diverse pharmacophores (e.g., tetrazoles, carboxamides, amidines), while the 3-nitro group serves as a masked amino handle for further derivatization . This contrasts starkly with the 3-nitro-6-azaindole baseline (CAS 67058-77-9, LogP 0.38), which lacks the 7-carbonitrile for second-vector elaboration, and with 7-cyano-6-azaindole, which lacks the 3-position activation [1]. Consequently, the target compound empowers the generation of diversely substituted scaffolds in significantly fewer synthetic steps.

Synthetic Versatility Structure-Activity Relationship Late-Stage Functionalization

Availability in High Purity: 98%+ Option Compared to 95% Industry Standard

A key differentiator for procurement is purity. While standard catalogs offer 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile at a minimum of 95% purity, specialized vendors provide the compound at ≥98% purity under ISO-certified quality systems . This surpasses the typical 95% purity specification for closely related building blocks like 3-nitro-1H-pyrrolo[2,3-c]pyridine (AKSci, 95%) . The availability of NLT 98% purity ensures higher batch-to-batch consistency, crucial for hit-to-lead studies where trace impurities can confound biological assay results.

Quality Control Procurement Specification Reproducibility

Scaffold Recognition in Biological Systems: 6-Azaindole Core vs. Indole Isosteres

The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) serves as a biological isostere of indole, a privileged structure in kinase inhibitors [1]. While indole itself (LogP ~2.1) is highly lipophilic and prone to CYP-mediated metabolism, the target compound's 6-azaindole scaffold with electron-withdrawing groups achieves dramatically lower lipophilicity (LogP 0.17) and enhances metabolic stability through nitrogen incorporation . This isostere advantage is a class-level differentiator for the entire 6-azaindole family, but the dual NO₂/CN substitution on the target compound further accentuates it by providing synthetic entry points on both the pyrrole (3-position) and pyridine (7-position) rings, a feature absent in simpler 6-azaindole analogs.

Kinase Inhibition Molecular Recognition Isosteric Replacement

Best-Fit Research and Industrial Application Scenarios for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile


MedChem Kinase Inhibitor Hit Expansion Libraries

A medicinal chemistry team requiring a 6-azaindole hinge-binder with two orthogonal vectors for rapid parallel synthesis should prioritize 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. The 3-NO₂ enables diversification into amides, sulfonamides, or anilines after reduction, while the 7-CN serves as a critical hydrogen-bond acceptor or a handle for further late-stage functionalization . The compound's low LogP (0.17) is a key advantage for early library design, helping to maintain drug-like property space and avoid overly lipophilic leads, a common pitfall when starting from indole-based cores .

Process Chemistry: Route Scouting for CNS Candidates

For process chemists scouting a scalable route to a CNS drug candidate, the dual functionality of this compound allows for a more convergent synthesis. The significantly higher boiling point (511.3 °C vs. 393.0 °C for the 4-nitro isomer) implies lower volatility and potentially different handling and purification characteristics at elevated temperatures, allowing for more options in distillation or solvent swap operations during scale-up . Furthermore, using the high-purity (≥98%) grade ensures smoother reaction profiles and reduces the formation of impurity-derived side-products in subsequent GMP steps .

Chemical Biology: Affinity Probe or PROTAC Precursor

A chemical biology group aiming to conjugate a 6-azaindole-based kinase ligand to an E3 ligase binder for PROTAC development should select this building block. The 3-amino derivative, accessible in one step from the 3-nitro compound, provides an ideal exit vector for linker attachment without compromising the crucial 7-cyano hinge-binding motif. The predictable and orthogonal reactivity of the two electron-withdrawing groups ensures regioselective derivatization, simplifying the synthesis of heterobifunctional degraders and minimizing the number of required protecting group strategies .

High-Throughput Crystallography and Biophysical Assays

Structural biology and biophysics groups involved in fragment-based drug discovery (FBDD) can utilize this compound as a high-quality 'mini-fragment' due to its low molecular weight (188.14 g/mol) and favorable LogP (0.17) . Unlike promiscuous, lipophilic fragments, its highly polar character reduces non-specific binding in SPR or TSA assays, leading to cleaner binding data. The availability at NLT 98% purity is essential here to avoid artifacts from trace impurities in biophysical screens where millimolar concentrations are used .

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